

2,4-Dibromo-6-nitroaniline: A Versatile Chemical Intermediate in Modern Synthesis

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Compound of Interest

Compound Name: 2,4-Dibromo-6-nitroaniline

Cat. No.: B1580786

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Senior Application Scientist Note: This document provides an in-depth guide to the properties, synthesis, and applications of **2,4-Dibromo-6-nitroaniline** (CAS No. 827-23-6). As a key chemical intermediate, its utility is rooted in the unique reactivity conferred by its trifunctionalized aromatic core. The electron-withdrawing nitro group and bromine atoms, combined with the nucleophilic and diazotizable amino group, create a platform for diverse synthetic transformations. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering both theoretical insights and practical, field-tested protocols.

Core Characteristics and Physicochemical Properties

2,4-Dibromo-6-nitroaniline is a halogenated nitroaniline, a class of compounds foundational to the synthesis of a vast number of materials.^[1] The molecule's properties are a direct consequence of its structure: an aniline ring substituted with two bromine atoms and a nitro group.^[2] This substitution pattern significantly influences its chemical reactivity, solubility, and spectroscopic characteristics.^[1]

Key Data Summary:

The fundamental physical and chemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	827-23-6	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₄ Br ₂ N ₂ O ₂	[2] [3] [4]
Molecular Weight	295.92 g/mol	[1] [3] [4]
Appearance	Light yellow to orange crystalline powder	[2]
Melting Point	128-130 °C	[3] [4]
Solubility	Low solubility in water; soluble in many organic solvents.	[2]
InChI Key	OBTUHOVIVLDLLD- UHFFFAOYSA-N	[1] [4]

Spectroscopic Profile:

Vibrational and NMR spectroscopy provide a molecular fingerprint for identity confirmation.[\[1\]](#)

Spectroscopy	Expected Chemical Shifts (δ, ppm)
¹ H NMR	Aromatic H: 7.8 - 8.2 (Singlet); Amino (-NH ₂): Variable (Broad Singlet) [1]
¹³ C NMR	Complex pattern expected in the aromatic region (approx. 110-150 ppm).

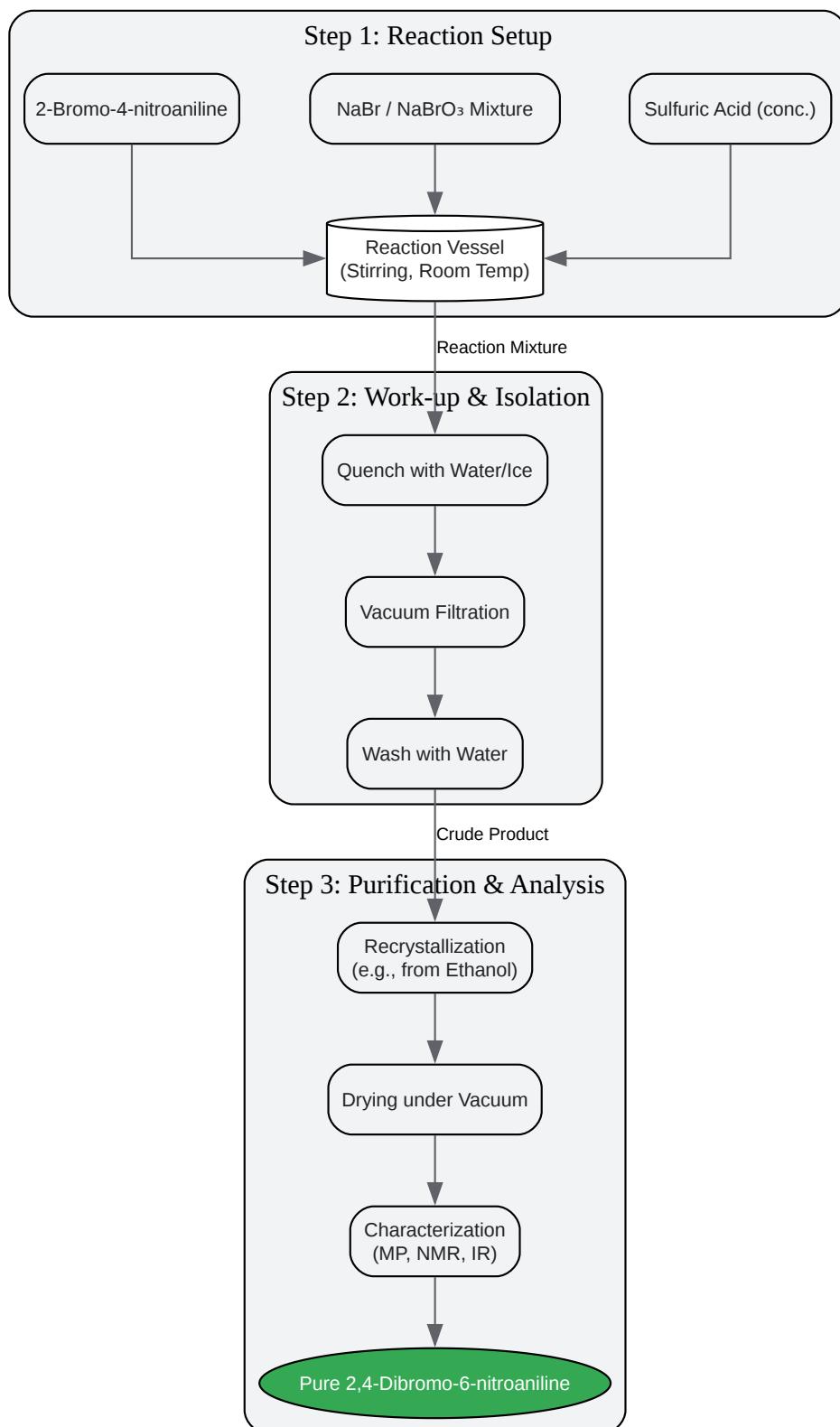
Synthesis of 2,4-Dibromo-6-nitroaniline

The synthesis of **2,4-Dibromo-6-nitroaniline** typically involves the regioselective bromination of a suitable nitroaniline precursor. A common and effective starting material is 2-bromo-4-nitroaniline, which allows for the introduction of the second bromine atom at the C-6 position.[\[1\]](#) Modern, greener approaches favor solvent-free or aqueous conditions to minimize environmental impact.[\[1\]](#)

A notable method involves the *in situ* generation of bromine from a solid-phase mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in the presence of a strong acid like sulfuric acid.^[1]

Workflow for Synthesis

The following diagram illustrates a typical laboratory-scale synthesis workflow.



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Caption: Workflow for the synthesis of **2,4-Dibromo-6-nitroaniline**.

Detailed Synthesis Protocol

This protocol describes a solvent-free approach for the bromination of 2-bromo-4-nitroaniline.

Materials:

- 2-bromo-4-nitroaniline
- Sodium bromide (NaBr)
- Sodium bromate (NaBrO₃)
- Concentrated sulfuric acid (H₂SO₄)
- Ethanol (for recrystallization)
- Deionized water
- Standard laboratory glassware, magnetic stirrer, vacuum filtration apparatus

Procedure:

- Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-4-nitroaniline (1.0 eq), sodium bromide (1.2 eq), and sodium bromate (0.4 eq).
 - Scientist's Note: The stoichiometry ensures a slight excess of the brominating source. The ratio of bromide to bromate is critical for the controlled *in situ* generation of Br₂.
- Reaction Initiation: Place the flask in an ice bath to manage the initial exotherm. Slowly add concentrated sulfuric acid (2-3 mL per gram of starting material) dropwise with vigorous stirring.
 - Rationale: Sulfuric acid serves as both a catalyst and a dehydrating agent, initiating the reaction between bromide and bromate to form bromine.^[1] The cooling prevents overheating and potential side reactions.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin

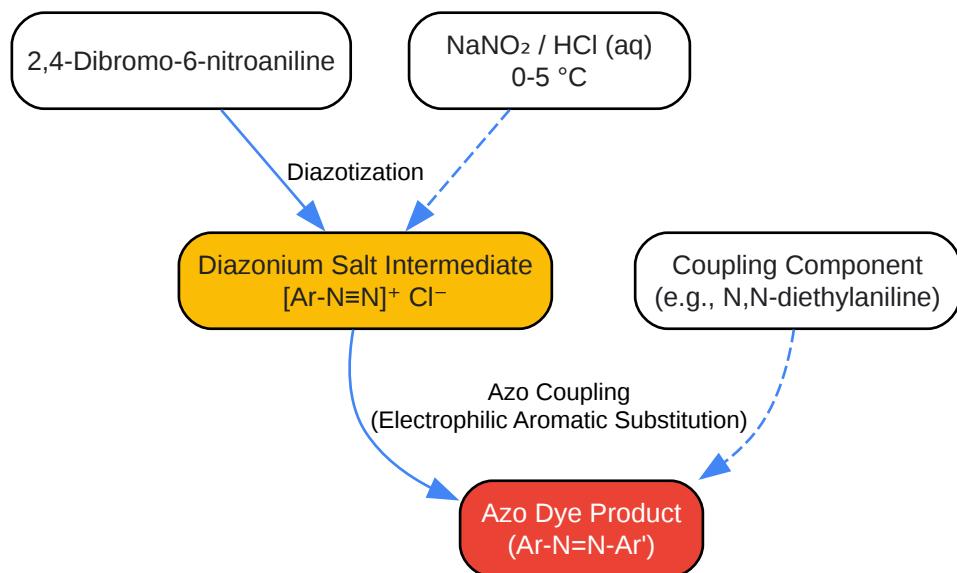
Layer Chromatography (TLC).

- Work-up: Carefully pour the reaction mixture over a beaker of crushed ice and water. This will precipitate the crude product.
 - Rationale: Quenching with water stops the reaction and precipitates the organic product, which has low aqueous solubility.^[2]
- Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
 - Rationale: Washing removes residual acid and inorganic salts.
- Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the pure **2,4-Dibromo-6-nitroaniline** as a yellow crystalline solid.
- Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring the melting point (expected: 128-130 °C^{[3][4]}) and acquiring spectroscopic data (NMR, IR).

Core Application: An Intermediate for Azo Dyes

A primary industrial application of **2,4-Dibromo-6-nitroaniline** is in the manufacturing of azo disperse dyes.^[2] The key transformation is a two-step process: diazotization of the primary amine followed by azo coupling with an electron-rich aromatic compound (the coupling component). The resulting azo group (-N=N-) acts as a chromophore, responsible for the dye's color.^[1]

Reaction Mechanism: Diazotization and Azo Coupling



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Caption: General mechanism for azo dye synthesis.

Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye using **2,4-Dibromo-6-nitroaniline** and N,N-diethylaniline as the coupling component.

Materials:

- **2,4-Dibromo-6-nitroaniline**
- Sodium nitrite (NaNO₂)
- Concentrated hydrochloric acid (HCl)
- N,N-diethylaniline
- Sodium acetate
- Ice

Procedure:

- **Diazotization (Formation of Diazonium Salt):** a. In a beaker, dissolve **2,4-Dibromo-6-nitroaniline** (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.
 - **Scientist's Note:** The low temperature is critical as diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 20-30 minutes after addition is complete. The formation of the diazonium salt solution is now complete.
- **Preparation of Coupling Solution:** a. In a separate beaker, dissolve N,N-diethylaniline (1.0 eq) in dilute HCl. Cool the solution to 0-5 °C.
- **Azo Coupling:** a. Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
 - **Rationale:** This is an electrophilic aromatic substitution reaction where the electron-rich coupling component is attacked by the electrophilic diazonium ion.[\[1\]](#) b. Add a solution of sodium acetate to adjust the pH. A brightly colored precipitate (the azo dye) should form immediately.
 - **Scientist's Note:** The pH must be controlled to ensure the coupling component is sufficiently activated for the electrophilic attack.
- **Isolation:** a. Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation. b. Collect the dye by vacuum filtration, wash with cold water, and dry.

Applications in Pharmaceutical and Agrochemical Synthesis

While its role in dye chemistry is well-established, **2,4-Dibromo-6-nitroaniline** also serves as a building block in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. The functional groups allow for a variety of subsequent reactions:

- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an amine, yielding a substituted dibromo-benzene-1,2-diamine. This diamine is a precursor to

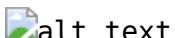
heterocyclic compounds like benzimidazoles, which are common scaffolds in medicinal chemistry.

- Nucleophilic Aromatic Substitution: While the ring is electron-deficient, the bromine atoms can potentially be displaced by strong nucleophiles under specific conditions, allowing for further functionalization.

Safety, Handling, and Disposal

2,4-Dibromo-6-nitroaniline must be handled with appropriate care in a laboratory setting. It is classified as harmful and an irritant.[\[4\]](#)

GHS Hazard Information:

Pictogram	Hazard Class	Hazard Statement
	Acute Toxicity (Oral, Dermal, Inhalation)	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. [4]
Skin Irritation	H315: Causes skin irritation. [4]	
Eye Irritation	H319: Causes serious eye irritation. [4]	
Specific Target Organ Toxicity	H335: May cause respiratory irritation. [4]	

Handling and Personal Protective Equipment (PPE):

- Use only in a well-ventilated area, preferably within a chemical fume hood.[\[5\]](#)
- Avoid breathing dust.
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[5\]](#)
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

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